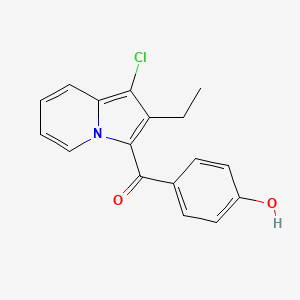
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of (1R,2S)-2-methylcyclohexane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be carried out using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a building block for the development of pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. Additionally, the tert-butyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
類似化合物との比較
Similar Compounds
- tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can be compared with other tert-butyl esters, such as tert-butyl acetate and tert-butyl benzoate.
- Other similar compounds include methylcyclohexane derivatives with different ester groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl group and a cyclohexane ring. This combination of structural features imparts distinct reactivity and properties to the compound, making it valuable for various applications .
特性
CAS番号 |
77954-18-8 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
tert-butyl (1R,2S)-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |
InChIキー |
KNZCCZGPUIWYIH-VHSXEESVSA-N |
異性体SMILES |
C[C@H]1CCCC[C@H]1C(=O)OC(C)(C)C |
正規SMILES |
CC1CCCCC1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


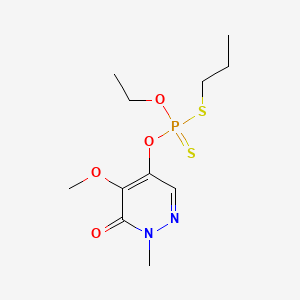
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)



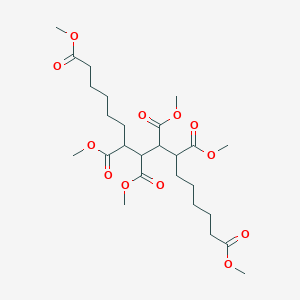
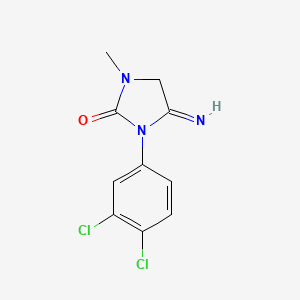
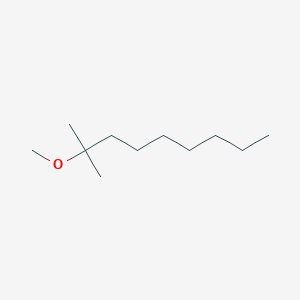

![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)


